molecular formula C15H17N3O4S B2652648 3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid CAS No. 887214-08-6

3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid

Katalognummer: B2652648
CAS-Nummer: 887214-08-6
Molekulargewicht: 335.38
InChI-Schlüssel: VJIQJNGZQKULQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitory Lead Compounds

S-2-Amino-5-azolylpentanoic acids, related to L-ornithine, have been utilized as lead compounds in the design of more potent inhibitors of nitric oxide synthases (NOS). The synthesis process involved treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles and triazoles, leading to a series of compounds with significant inhibitory activity against rat iNOS, rat nNOS, and human-derived cNOS. This research provides insights into the structure-activity relationships for azole identity and substitution, proposing a model for the binding of inhibitors to the natural substrate's binding site (Ulhaq et al., 1998).

Key Intermediates in Anticancer Drug Synthesis

The synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for the anticancer drug Raltitrexed and its derivatives, highlights the compound's significance in medicinal chemistry. Starting with p-toluidine, 2-Amino-5-methyl-benzoic acid was obtained, which then underwent cyclization to produce the desired quinazoline derivative (Zhang De-hua, 2009).

One-Step Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones were synthesized from 2-aminobenzamides and orthoesters in a one-step process using acetic acid. This method was tolerant towards various functionalities on the benzamide, allowing access to a range of structures, highlighting the versatility of quinazolinone derivatives in chemical synthesis (Gavin et al., 2018).

Antimicrobial Activity of Quinazolinone Derivatives

The synthesis of new heterocyclic compounds, such as furo[3,2-g]pyrimido[1,6-a]quinazoline and furo[3,2-g]thiazolo[2′,3′:2,3]pyrimido[1,6-a]quinazolinone derivatives from visnagenone or khellinone, demonstrated significant antimicrobial activity. This research underscores the potential of quinazolinone derivatives in developing novel antimicrobial agents (Abu‐Hashem, 2018).

Potential Pharmaceutical Applications of Tryptanthrin Derivatives

The synthesis of a novel tryptanthrin derivative containing a dicarboxylic acid residue in the side chain showcased the compound's potential pharmaceutical applications. Bioavailability evaluation using ADME predictions indicated high bioavailability, suggesting its use in developing anti-inflammatory drugs (Kovrizhina et al., 2022).

Eigenschaften

IUPAC Name

3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-15(2,8-12(20)21)7-11(19)17-18-13(22)9-5-3-4-6-10(9)16-14(18)23/h3-6H,7-8H2,1-2H3,(H,16,23)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIQJNGZQKULQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NN1C(=O)C2=CC=CC=C2NC1=S)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.